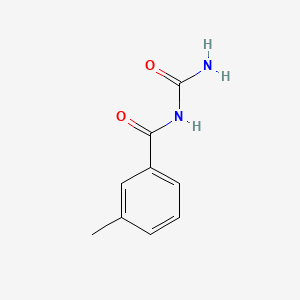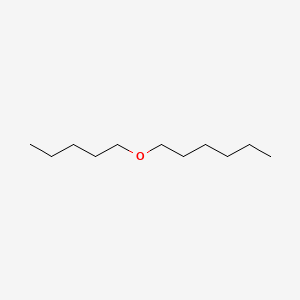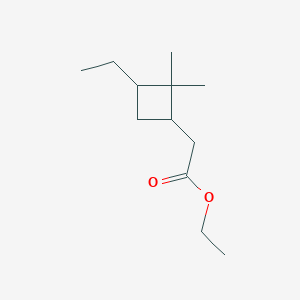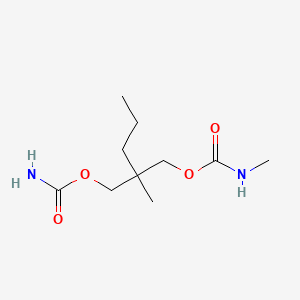
3-Pyridinecarboxamide, 1,4-dihydro-N-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- is a chemical compound belonging to the class of pyridinecarboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group at the 3-position and a propyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- typically involves the reaction of nicotinic acid with propylamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide group. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated pyridinecarboxamide derivatives.
Scientific Research Applications
3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A related compound with similar structural features but lacking the propyl group.
N-Methyl-4-pyridone-3-carboxamide: Another derivative of nicotinamide with a methyl group instead of a propyl group.
Nicotinic Acid: The parent compound from which 3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- is derived.
Uniqueness
3-Pyridinecarboxamide, 1,4-dihydro-N-propyl- is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties, making it a valuable compound for research and development.
Properties
CAS No. |
35756-49-1 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N-propyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C9H14N2O/c1-2-5-11-9(12)8-4-3-6-10-7-8/h3,6-7,10H,2,4-5H2,1H3,(H,11,12) |
InChI Key |
BQTQHRAYZMZOJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CNC=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


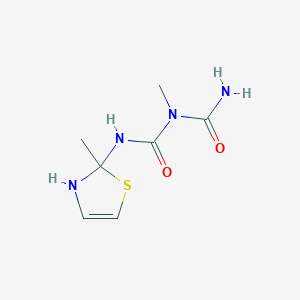
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
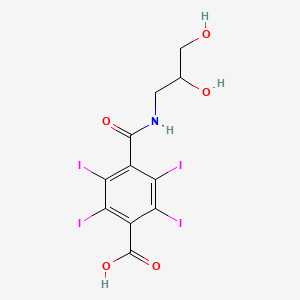
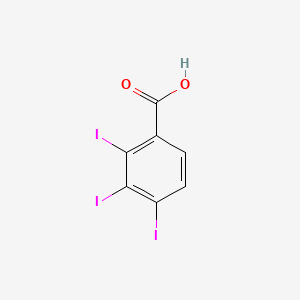


![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)
